Cas no 857067-38-0 (2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol)

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol structure
857067-38-0 structure
Nombre del producto:2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol
Número CAS:857067-38-0
MF:C22H29N5O3
Megavatios:411.497364759445
CID:1846473
PubChem ID:24799285

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Propiedades químicas y físicas

Nombre e identificación

    • 2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y l]methyl]-6-methyl-pyridin-3-ol
    • 2-((6-(HYDROXYMETHYL)-2-((3-MORPHOLINOPROPYL)AMINO)-1H-BENZO[D]IMIDAZOL-1-YL)METHYL)-6-METHYLPYRIDIN-3-OL
    • SCHEMBL8250779
    • DB-226356
    • 857067-38-0
    • 2-[[6-(hydroxymethyl)-2-(3-morpholin-4-ylpropylamino)benzimidazol-1-yl]methyl]-6-methylpyridin-3-ol
    • 2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol
    • Renchi: InChI=1S/C22H29N5O3/c1-16-3-6-21(29)19(24-16)14-27-20-13-17(15-28)4-5-18(20)25-22(27)23-7-2-8-26-9-11-30-12-10-26/h3-6,13,28-29H,2,7-12,14-15H2,1H3,(H,23,25)
    • Clave inchi: CUTGSBILRABNHA-UHFFFAOYSA-N
    • Sonrisas: CC1=NC(=C(C=C1)O)CN2C3=C(C=CC(=C3)CO)NC2=NCCCN4CCOCC4

Atributos calculados

  • Calidad precisa: 411.22703980g/mol
  • Masa isotópica única: 411.22703980g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 30
  • Cuenta de enlace giratorio: 7
  • Complejidad: 521
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 95.7Ų
  • Xlogp3: 1.5

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referencia
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 120 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 5 °C
3.1 4 h, 125 °C
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referencia
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 5 °C
2.1 4 h, 125 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referencia
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Synthetic Routes 4

Condiciones de reacción
1.1 4 h, 125 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referencia
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Xylene ;  12 h, reflux
2.1 Reagents: Phosphorus oxychloride ;  100 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 120 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 5 °C
4.1 4 h, 125 °C
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referencia
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Raw materials

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Preparation Products

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Literatura relevante

Proveedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hebei Ganmiao New material Technology Co., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote